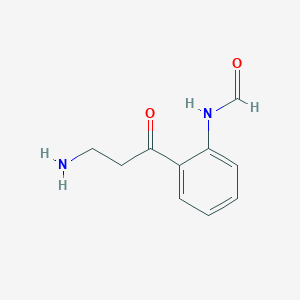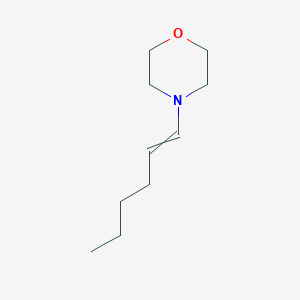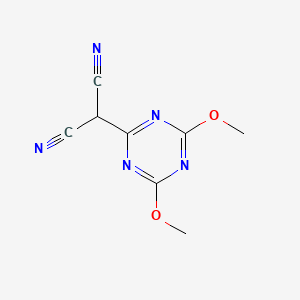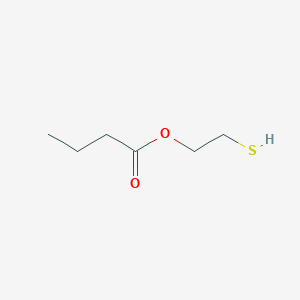
2-Sulfanylethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylethyl butanoate is an ester compound characterized by the presence of a butanoate group and a sulfanyl group attached to an ethyl chain Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Sulfanylethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-mercaptoethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic acid+2-MercaptoethanolH2SO42-Sulfanylethyl butanoate+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides, alcohols, or other esters.
Applications De Recherche Scientifique
2-Sulfanylethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-sulfanylethyl butanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing butanoic acid and 2-mercaptoethanol, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Ethyl butanoate: An ester with a similar structure but without the sulfanyl group.
Methyl butanoate: Another ester with a similar carbon chain length but different alkyl group.
2-Sulfanylethyl acetate: Similar to 2-sulfanylethyl butanoate but with an acetate group instead of a butanoate group.
Uniqueness: this compound is unique due to the presence of both an ester and a sulfanyl group, which imparts distinct chemical and biological properties. The sulfanyl group can participate in unique interactions and reactions not possible with simple esters like ethyl butanoate or methyl butanoate.
Propriétés
Numéro CAS |
60642-65-1 |
|---|---|
Formule moléculaire |
C6H12O2S |
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-sulfanylethyl butanoate |
InChI |
InChI=1S/C6H12O2S/c1-2-3-6(7)8-4-5-9/h9H,2-5H2,1H3 |
Clé InChI |
DLZYFIFYWZEAEM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


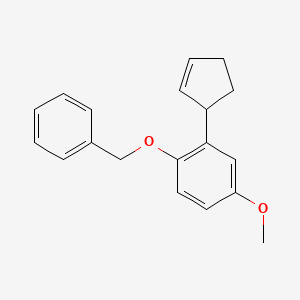
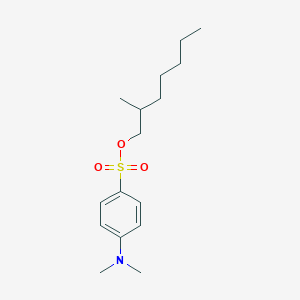
![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
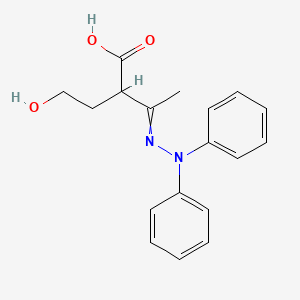
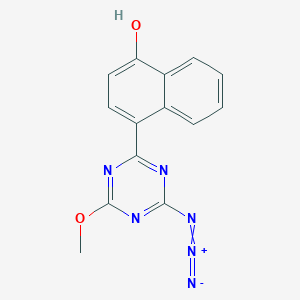
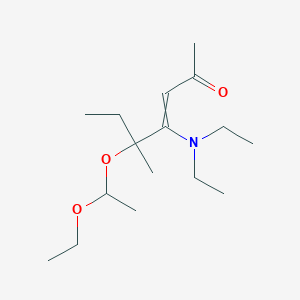

phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
